molecular formula C16H17Cl2NO3S B12119906 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3,5-dimethylphenyl)amine

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3,5-dimethylphenyl)amine

Cat. No.: B12119906
M. Wt: 374.3 g/mol
InChI Key: ATTHIZIVYGVBJG-UHFFFAOYSA-N
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Description

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide linkage between two aromatic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves a multi-step process:

    Nitration and Reduction: The starting material, 2,5-dichloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with a sulfonyl chloride derivative, such as 3,5-dimethylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: The compound can be incorporated into polymers or coatings to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The electron-withdrawing and donating groups on the aromatic rings can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichloro-4-methoxyphenyl)sulfonylamine
  • (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine

Uniqueness

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to the specific combination of substituents on the aromatic rings, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups provides a balance that can be fine-tuned for specific applications.

Properties

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

374.3 g/mol

IUPAC Name

2,5-dichloro-N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-14(18)16(9-13(15)17)23(20,21)19-12-6-10(2)5-11(3)7-12/h5-9,19H,4H2,1-3H3

InChI Key

ATTHIZIVYGVBJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl

Origin of Product

United States

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